![molecular formula C20H21N3OS B6635862 N-[4-(dimethylamino)phenyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide](/img/structure/B6635862.png)
N-[4-(dimethylamino)phenyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(dimethylamino)phenyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide, commonly known as DASA-58, is a small molecule compound that has gained attention in scientific research due to its potential therapeutic applications. DASA-58 has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases. In
Mecanismo De Acción
The mechanism of action of DASA-58 involves the inhibition of the protein kinase D (PKD) family of enzymes. PKD enzymes are involved in various cellular processes such as proliferation, differentiation, and apoptosis. By inhibiting PKD enzymes, DASA-58 disrupts these cellular processes, leading to its anti-cancer and anti-inflammatory properties. Additionally, DASA-58 has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects
DASA-58 has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, DASA-58 has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, DASA-58 has been found to improve glucose metabolism and insulin sensitivity, making it a potential treatment for type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DASA-58 in lab experiments is its specificity for PKD enzymes. This allows researchers to study the specific role of PKD enzymes in various cellular processes. Additionally, DASA-58 has been found to have low toxicity in various cell lines, making it a safe compound to use in lab experiments. However, one limitation of using DASA-58 is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of DASA-58. One potential direction is the development of DASA-58 derivatives with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of DASA-58 and its effects on various cellular processes. Furthermore, the potential therapeutic applications of DASA-58 in neurodegenerative diseases and type 2 diabetes require further investigation.
Conclusion
In conclusion, DASA-58 is a promising compound with potential therapeutic applications in various diseases. Its specificity for PKD enzymes and low toxicity make it a valuable tool for studying the role of PKD enzymes in cellular processes. Further research is needed to fully understand the mechanism of action of DASA-58 and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of DASA-58 involves the reaction of 4-(dimethylamino)phenyl isothiocyanate with 4-methyl-2-aminophenol in the presence of a base. The resulting intermediate is then reacted with chloroacetic acid to yield DASA-58. This synthesis method has been optimized to produce high yields of DASA-58 with high purity.
Aplicaciones Científicas De Investigación
DASA-58 has been extensively studied for its potential therapeutic applications. It has been found to have anti-cancer properties, with studies showing that it inhibits the growth of various cancer cell lines. Additionally, DASA-58 has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Furthermore, DASA-58 has been found to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-14-12-20(22-18-7-5-4-6-17(14)18)25-13-19(24)21-15-8-10-16(11-9-15)23(2)3/h4-12H,13H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZWATQPKVMJIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dimethylamino)phenyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

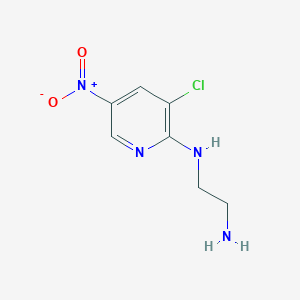
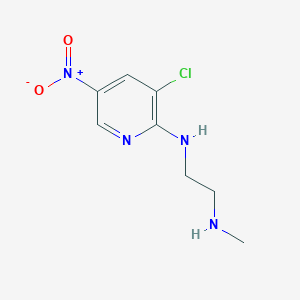
![3-[(3-Chloro-5-nitropyridin-2-yl)amino]propanoic acid](/img/structure/B6635792.png)
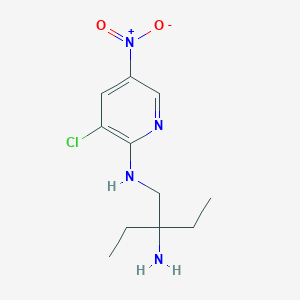
![N-[(1-aminocyclobutyl)methyl]-3-chloro-5-nitropyridin-2-amine](/img/structure/B6635810.png)
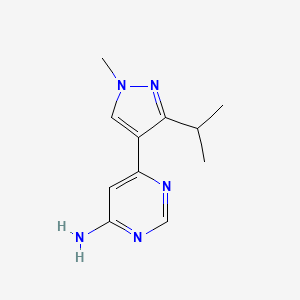
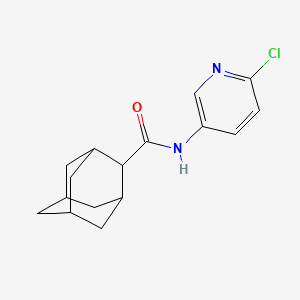
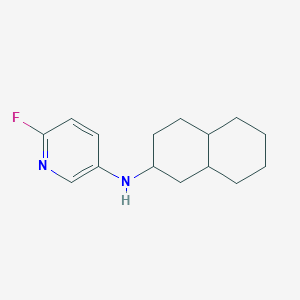
![3-[ethyl(1H-pyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B6635849.png)
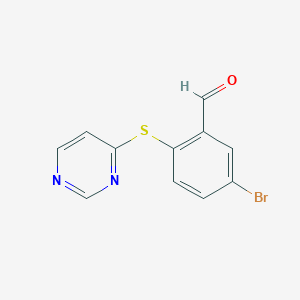
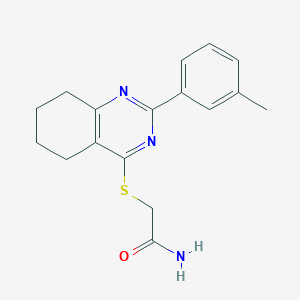
![N-(2-methoxyphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B6635868.png)
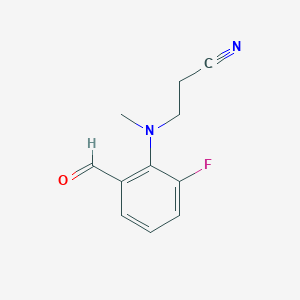
![3-Fluoro-2-[(3-hydroxycyclobutyl)methyl-methylamino]benzaldehyde](/img/structure/B6635877.png)